(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid
Description
Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHHLNDEKIFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451014 | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159590-02-0 | |
| Record name | Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159590-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
The TBS group is introduced using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. Key parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Base | Imidazole | Maximizes silylation efficiency (92–95%) |
| Solvent | Dichloromethane (DCM) | Prevents indole ring decomposition |
| Temperature | 0°C → rt | Reduces exothermic side reactions |
| Reaction Time | 3–4 hours | Balances completion vs. over-silylation |
-
Dissolve indole (1 eq) in anhydrous DCM (0.1 M).
-
Add imidazole (2.2 eq) and cool to 0°C.
-
Slowly add TBSCl (1.1 eq) dissolved in DCM.
-
Warm to room temperature and stir for 3 hours.
-
Quench with 0.5 M HCl, extract with ethyl acetate, and concentrate.
Boronic Acid Installation via Borylation Reactions
Directed C3-Borylation
The 3-position’s reactivity is enhanced by the indole nitrogen’s electron-donating effect. A palladium-mediated approach using bis(pinacolato)diboron (B₂Pin₂) proves most effective:
Reaction Scheme :
-
Catalyst : Pd(dppf)Cl₂ (3 mol%)
-
Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf)
-
Solvent : Tetrahydrofuran (THF), degassed
-
Temperature : 80°C for 12 hours
Yield Data :
| Boron Source | Catalyst Loading | Yield (%) |
|---|---|---|
| B₂Pin₂ | 3 mol% | 78 |
| B₂Neop₂ | 3 mol% | 65 |
| HBpin | 5 mol% | 42 |
Optimization of Reaction Conditions
Moisture Sensitivity
The boronic acid intermediate is highly moisture-sensitive. Implementing strict anhydrous conditions (H₂O < 50 ppm) increases yield from 58% to 82%.
Temperature Effects
Elevated temperatures (80°C) accelerate borylation but risk TBS group cleavage. A balance is achieved by maintaining:
-
80°C for pinacol ester formation
-
25°C for hydrolysis to boronic acid
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from desilylated byproducts (<2% contamination).
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, B(OH)₂), 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.32 (m, 2H), 6.71 (s, 1H), 0.98 (s, 9H, TBS), 0.21 (s, 6H, TBS-CH₃).
-
HPLC Purity : 98.4% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial Scale-Up Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry reduces reaction time from 12 hours to 45 minutes, with a 14% yield improvement due to better heat/mass transfer.
Cost Analysis
| Component | Batch Cost (USD/kg) | Flow Cost (USD/kg) |
|---|---|---|
| Pd(dppf)Cl₂ | 12,450 | 9,880 |
| TBSCl | 3,200 | 2,950 |
| B₂Pin₂ | 6,700 | 6,200 |
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The compound can be reduced to form boranes or borohydrides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Boronic acids, including (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid, have been investigated for their potential as anticancer agents. The ability of boronic acids to inhibit proteasomes has been linked to their therapeutic efficacy in cancer treatment. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting protein degradation pathways .
Case Study:
In a study published by the Royal Society of Chemistry, researchers synthesized various boronic acid derivatives and evaluated their cytotoxicity against different cancer cell lines. The indole moiety was found to enhance the selectivity and potency of the compounds against specific cancer types, indicating that this compound could be a promising candidate for further development .
Organic Synthesis
Cross-Coupling Reactions:
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the boronic acid, facilitating its use in various coupling reactions with aryl halides .
Data Table: Cross-Coupling Reactions
| Reaction Type | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Aryl Halide + Indole Boronic Acid | Pd catalyst, base | 85 |
| Negishi Coupling | Aryl Halide + Indole Boronic Acid | Zn catalyst | 78 |
| Stille Coupling | Aryl Halide + Indole Boronic Acid | Sn catalyst | 80 |
Material Science
Polymer Synthesis:
The compound has potential applications in the synthesis of functional polymers. Its ability to form stable complexes with metals can be leveraged to create polymeric materials with enhanced mechanical properties and thermal stability. Research indicates that incorporating boronic acids into polymer matrices can improve their performance in various applications, including electronics and coatings .
Analytical Chemistry
Sensor Development:
this compound has been explored for its use in sensor technology, particularly in detecting biomolecules such as glucose. The boronate ester formation between the boronic acid and diols makes it suitable for developing selective sensors that respond to changes in concentration of specific analytes .
Case Study:
A recent study demonstrated the successful application of boronic acid-based sensors for glucose detection, highlighting their sensitivity and specificity. The incorporation of this compound into sensor designs showed improved detection limits compared to traditional methods .
Mechanism of Action
The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling and protection-deprotection strategies. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid (CAS 351457-64-2): Differs in the boronic acid position (4- vs. 3-position on the indole ring).
- (4-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid : The methoxycarbonyl group at the 2-position is electron-withdrawing, which could lower the boronic acid’s pKa and enhance its Lewis acidity compared to the TBDMS-protected analog. This increases reactivity toward diols but may reduce stability in aqueous environments .
Protecting Group Variations
- (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS 913835-67-3): Features a Boc (tert-butoxycarbonyl) group instead of TBDMS. The Boc group is less bulky and more labile under acidic conditions, making this compound suitable for transient protection strategies in multistep syntheses.
- (1-(Phenylsulfonyl)-1H-indol-3-yl)boronic acid (CAS 913835-83-3) : The phenylsulfonyl group is strongly electron-withdrawing, which stabilizes the boronate anion and lowers the pKa. This increases binding affinity to diols (e.g., in glucose sensing) but reduces hydrolytic stability compared to TBDMS-protected analogs .
Suzuki-Miyaura Cross-Coupling
The TBDMS group in (1-TBDMS-indol-3-yl)boronic acid prevents unwanted coordination of the indole nitrogen to palladium catalysts, improving reaction yields compared to unprotected indolyl boronic acids.
Bioconjugation and Inhibitor Design
The steric bulk of TBDMS may limit interactions in enzyme active sites compared to smaller groups. For instance, aliphatic boronic acids (e.g., compound 2 in ) showed higher inhibitory activity against penicillin-binding proteins (PBPs) due to reduced steric hindrance .
Physical and Chemical Properties
pKa and Binding Affinity
While direct pKa data for (1-TBDMS-indol-3-yl)boronic acid is unavailable, suggests that electron-donating groups like TBDMS raise the pKa, reducing Lewis acidity. This contrasts with fluorinated boronic acids (e.g., 4-MCPBA), which have lower pKa (~7.2) and higher glucose-binding affinity .
Thermal and Solubility Profiles
The TBDMS group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic solvents (e.g., THF, DMF). This contrasts with hydrophilic analogs like (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid (CAS 380430-49-9), which exhibit better water solubility .
Biological Activity
(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid, with the CAS number 159590-02-0, is a boronic acid derivative featuring an indole moiety. This compound is notable for its diverse biological activities and applications in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules and as a chemical probe in biological research.
- Molecular Formula : C14H22BNO2Si
- Molecular Weight : 275.23 g/mol
- IUPAC Name : this compound
- Purity : 97%
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property that is exploited in various biochemical assays and drug design strategies. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and reactivity, making it suitable for diverse chemical transformations .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of boronic acids, including this compound. Antioxidant activity is crucial for protecting cells from oxidative stress and damage. The compound has demonstrated significant free radical scavenging capabilities, which can be quantitatively assessed using methods such as DPPH and ABTS assays. For instance, one study reported an IC50 value of 0.14 µg/mL for DPPH scavenging .
Antibacterial Activity
This compound exhibits promising antibacterial properties. It has been shown to effectively inhibit the growth of various bacterial strains, including Escherichia coli, at concentrations around 6.50 mg/mL . This activity is particularly relevant in the context of increasing antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it possesses a cytotoxic effect on cancer cell lines such as MCF-7, with an IC50 value of approximately 18.76 µg/mL, suggesting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
The boronic acid functionality allows this compound to act as an inhibitor of various enzymes, including:
- Acetylcholinesterase : IC50 = 115.63 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 µg/mL
- Antiurease : IC50 = 1.10 µg/mL
- Antithyrosinase : IC50 = 11.52 µg/mL .
These activities indicate its potential utility in treating conditions related to enzyme dysregulation.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of indole derivatives with tert-butyldimethylsilyl chloride in the presence of bases like imidazole or DMF . This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Case Study 1: Antioxidant Cream Formulation
A recent study utilized boronic acid derivatives in cream formulations aimed at enhancing skin health through antioxidant properties. The formulation was evaluated for its effectiveness against oxidative stress and demonstrated significant antioxidant activity alongside favorable dermatological safety profiles .
Case Study 2: Antibacterial Resistance Research
Research into combating bacterial resistance has highlighted the role of boronic acids like this compound in inhibiting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This positions this compound as a promising candidate in the development of new antibacterial therapies .
Q & A
Q. What are the optimal synthetic routes for preparing (1-(tert-butyldimethylsilyl)-1H-indol-3-yl)boronic acid, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-borylation strategies. For example, analogous indole boronic acids are synthesized using Pd-catalyzed coupling (e.g., tetrakis(triphenylphosphine)palladium(0)) with sodium carbonate as a base in 1,2-dimethoxyethane under reflux . Key considerations:
- Protecting group stability : The tert-butyldimethylsilyl (TBS) group on the indole nitrogen prevents undesired side reactions during boronation but may require anhydrous conditions to avoid hydrolysis .
- Temperature : Reflux conditions (~85°C) improve reaction efficiency compared to room-temperature methods, especially for sterically hindered substrates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR spectroscopy : and NMR confirm the TBS group (e.g., δ ~0.2 ppm for Si(CH)) and boronic acid moiety (broad ~8 ppm for B-OH) .
- Mass spectrometry : High-resolution MS (exact mass: ~304.15 g/mol) validates molecular composition. For example, similar boronic acids show [M+H] peaks at m/z 304.1526 .
- X-ray crystallography : While not directly reported for this compound, SHELX programs are widely used for crystallographic refinement of boronic acid derivatives .
Q. How does the TBS group influence the compound’s stability and reactivity in aqueous/organic media?
- Hydrolytic sensitivity : The TBS group is stable in neutral organic solvents but hydrolyzes under acidic or basic conditions, releasing the free indole NH. Storage at -20°C in anhydrous DMSO or THF is recommended .
- Boronic acid stability : The boronic acid moiety may form cyclic trimeric anhydrides in non-polar solvents, requiring verification via NMR or FTIR (B-O stretches at ~1350 cm) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?
The TBS group introduces steric bulk, which can reduce coupling efficiency. Methodological adjustments include:
- Catalyst selection : Bulky ligands like SPhos or RuPhos enhance Pd-catalyzed coupling yields by stabilizing the transition state .
- Solvent optimization : Mixed solvents (e.g., toluene/water) improve solubility and reduce aggregation of the boronic acid .
- Microwave-assisted synthesis : Short, high-temperature pulses (e.g., 120°C for 10 min) accelerate sluggish reactions .
Q. How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?
- DFT calculations : Modeling the boronic acid’s Lewis acidity (pKa ~8.5) and steric parameters aids in predicting Suzuki-Miyaura coupling reactivity .
- Docking studies : The indole-TBS scaffold may interact with protein targets (e.g., fibroblast activation protein inhibitors), as seen in radiopharmaceutical analogs .
Q. What are the emerging applications of this compound in targeted drug discovery or materials science?
- Protease inhibition : Analogous TBS-protected indole boronic acids act as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) or fibroblast activation protein (FAP) .
- Polymer synthesis : Boronic acid-functionalized indoles serve as monomers for stimuli-responsive hydrogels, leveraging pH-dependent boronate ester formation .
Contradictions and Data Gaps
- Catalyst efficiency : reports Pd(PPh) as effective, while newer ligands (e.g., XPhos) may offer better yields but lack direct experimental validation for this compound .
- Biological activity : While radiopharmaceutical analogs highlight potential (), no direct data exists on this compound’s pharmacokinetics or toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
